molecular formula C22H27N3O4 B277843 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B277843
M. Wt: 397.5 g/mol
InChI Key: WJAODOHFFLDKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as DPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPPB belongs to the class of benzamides and has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide inhibits the activation of these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Moreover, 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide inhibits the replication of viruses by inhibiting viral DNA synthesis and viral protein expression.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to possess a range of biochemical and physiological effects. In cancer cells, 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide induces apoptosis by activating caspase-3 and caspase-9 and by downregulating Bcl-2 expression. In viral-infected cells, 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide inhibits viral DNA synthesis and viral protein expression, leading to the inhibition of viral replication. In bacterial-infected cells, 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide inhibits bacterial growth by disrupting bacterial cell wall synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments include its high purity, high yield, and well-established synthesis method. Moreover, 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its biological activities, making it a promising candidate for further research. The limitations of using 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. First, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. Second, the potential toxicity of 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide needs to be further investigated to determine its safety for use in humans. Third, the development of 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide derivatives with improved biological activities and reduced toxicity is an area of future research. Finally, the use of 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in combination with other drugs for the treatment of cancer, viral infections, and bacterial infections is an area of future research.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 3,5-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. The synthesis of 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in the treatment of cancer, viral infections, and bacterial infections. In cancer research, 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In viral research, 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide inhibits the replication of the virus and reduces the viral load in infected cells. In bacterial research, 3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C22H27N3O4/c1-4-21(26)25-11-9-24(10-12-25)18-7-5-17(6-8-18)23-22(27)16-13-19(28-2)15-20(14-16)29-3/h5-8,13-15H,4,9-12H2,1-3H3,(H,23,27)

InChI Key

WJAODOHFFLDKCH-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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